molecular formula C16H18ClN3S B1676454 Methylene blue CAS No. 61-73-4

Methylene blue

Cat. No. B1676454
CAS RN: 61-73-4
M. Wt: 319.9 g/mol
InChI Key: CXKWCBBOMKCUKX-UHFFFAOYSA-M
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Description

Methylene blue is an organic chloride salt with a formula C16H18ClN3S. It is also known as Methylthioninium chloride or Swiss Blue . It is a thiazine dye with antioxidant, cardioprotective properties, antimalarial, and an antidepressant . It appears as a solid, odorless, dark green powder that yields a blue solution when dissolved in water .


Synthesis Analysis

Methylene blue is commercially synthesized by the oxidation of N, N-dimethyl-phenylenediamine with sodium dichromate (Na2Cr2O7) in the presence of sodium thiosulfate (Na2S2O3), followed by further oxidation in the presence of N, N-dimethylaniline . It has also been found to be used in photochemical reactions, utilizing visible light as a source of renewable energy to develop suitable catalytic routes involving both single-electron transfer (SET) and energy transfer (EnT) pathways .


Molecular Structure Analysis

Methylene blue has a molecular formula of C16H18ClN3S . It is a basic aniline dye with three imine groups, one at the central position in between two rings (C7–N19) and the other two are at the side of the ring (C11–N20, C1–N21). All the three N atoms of the dye possess sp2 hybridization .


Chemical Reactions Analysis

Methylene blue has shown potential to be used in photochemical reactions. This readily available dye utilizes visible light as a source of renewable energy to develop suitable catalytic routes involving both single-electron transfer (SET) and energy transfer (EnT) pathways . It has been found that methylene blue could kill cancer cells in vitro or a laboratory setting by disrupting mitochondria, the energy-producing structures within cells .


Physical And Chemical Properties Analysis

Methylene blue is soluble in glycerol, water, chloroform, glacial acetic acid, and ethanol. It is slightly soluble in pyridine and insoluble in ethyl ether, oleic acid, and Xylene . It has a melting point of approximately 100 to 110 °C .

Scientific Research Applications

Photodynamic Therapy

Methylene Blue (MB) has significant roles in microbiology and pharmacology, especially in photodynamic therapy (PDT). It shows promising results in treating various cancerous and non-cancerous diseases, like basal cell carcinoma, Kaposi's Sarcoma, and melanoma, with low toxicity and no side effects. The effectiveness of MB in PDT is attributed to its fundamental photophysical, photochemical, and photobiological characteristics (Tardivo et al., 2005).

Neuroprotection and Mitochondrial Function

MB has garnered interest for its role in neuroprotection and enhancing mitochondrial function. It reroutes electrons in the mitochondrial electron transfer chain, increasing complex IV activity and promoting mitochondrial activity. This property positions MB as a promising therapeutic for a range of neurodegenerative disorders. Studies show its efficacy in conditions like stroke, Alzheimer’s disease, and traumatic brain injury (Tucker, Lu, & Zhang, 2018).

Molecular Actions in the Nervous System

MB's modulation of the cGMP pathway and its physicochemical properties make it effective in various neurological applications. Its benefits in Alzheimer's disease and memory improvement are notable. The diverse cellular and molecular targets of MB, dictated by its redox chemistry and light spectrum characteristics, are significant in neurological research (Oz, Lorke, Hasan, & Petroianu, 2011).

Antiviral Properties

Recent research highlights MB's potent antiviral activity against viruses like SARS-CoV-2 and H1N1 influenza virus, even without UV-activation. This finding is crucial in exploring MB as a preventive and therapeutic agent for viral infections (Cagno et al., 2021).

Neuropsychiatric Disorders

MB has shown promise in treating neuropsychiatric disorders due to its antidepressant, anxiolytic, and neuroprotective properties. Its role in stabilizing mitochondrial function and the resulting effects on reducing residual symptoms in bipolar disorder are particularly significant (Alda, 2019).

Environmental Applications

MB is also being researched for environmental purposes, such as the adsorption of dyes from aqueous solutions. Studies have focused on synthesizing materials like Uio-66 MOFs for effective MB adsorption, highlighting its potential in environmental cleanup and pollution control (Mohammadi et al., 2017).

Safety And Hazards

Methylene blue is harmful if swallowed and can cause skin and serious eye irritation. It may also cause respiratory irritation . It is advised not to eat, drink or smoke when using this product .

Future Directions

Methylene blue has shown promise as a cancer treatment, and research on its potential benefits continues. Future research should focus on conducting large-scale clinical trials to determine the optimal dosing, administration methods, and long-term effects of Methylene Blue therapy .

properties

IUPAC Name

[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride
Source PubChem
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InChI

InChI=1S/C16H18N3S.ClH/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;/h5-10H,1-4H3;1H/q+1;/p-1
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InChI Key

CXKWCBBOMKCUKX-UHFFFAOYSA-M
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Canonical SMILES

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-]
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Molecular Formula

C16H18ClN3S
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Related CAS

150645-86-6, 39612-13-0
Record name Poly(methylene blue)
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Record name Phenothiazin-5-ium, 3,7-bis(dimethylamino)-, chloride (1:1), dimer
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DSSTOX Substance ID

DTXSID0023296
Record name Methylene blue
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Molecular Weight

319.9 g/mol
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Physical Description

Dark green crystals or powder with a bronze-like luster; Solutions in water or alcohol are deep blue; [ChemIDplus]
Record name Methylene blue
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Solubility

In water, 43,600 mg/L at 25 °C., Soluble in water, Soluble in ethanol, chloroform; slightly soluble in pyridine; insoluble in ethyl ether, Soluble in glacial acetic acid and glycerol; insoluble in xylene and oleic acid, in ethanol 2%, and in acetone 0.5%.
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Vapor Pressure

0.00000013 [mmHg]
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Mechanism of Action

* Main mechanism of action involves inhibition of nitric oxide synthase and guanylate cyclase. * In Alzheimers Disease: a mechanistic study found that methylene blue oxidizes cysteine sulfhydryl groups on tau to keep tau monomeric. One preclinical treatment study in tauopathy mice reported anti-inflammatory or neuroprotective effects mediated by the Nrf2/antioxidant response element (ARE); another reported insoluble tau reduction and a learning and memory benefit when given early. * In Methemoglobinemia: Methylene Blue acts by reacting within RBC to form leukomethylene blue, which is a reducing agent of oxidized hemoglobin converting the ferric ion (fe+++) back to its oxygen-carrying ferrous state(fe++). * As antimalarial agent: Methylene Blue, a specific inhibitor of P.falciparum glutathione reductase has the potential to reverse CQ resistance and it prevents the polymerization of haem into haemozoin similar to 4-amino-quinoline antimalarials. * For ifosfamide induced neurotoxicity: Methylene blue functions as an alternate electron acceptor. It acts to reverse the NADH inhibition caused by gluconeogenesis in the liver while blocking the transformation of chloroethylamine into chloroacetaldehyde. In addition, it inhibits various amine oxidase activities, which also prevents the formation of chloroacetaldehyde., The mechanism of modulation of cyclic guanosine monophosphate accumulation by methylene blue, a putative inhibitor of soluble guanylate cyclase, was investigated in cultured rabbit pulmonary arterial smooth muscle cells. Control or methylene blue pretreated rabbit pulmonary arterial smooth muscle were stimulated with sodium nitroprusside, nitrosothiols or endothelium derived relaxing factor released basally from bovine pulmonary arterial endothelial cells, in short term cocultures. The putative endothelium-derived relaxing factor, S-nitroso-L-cysteine, a stab1e deaminated analog of S-nitroso-L-cysteine, S-nitroso-3-mercaptoproprionic acid and sodium nitroprusside produced concentration-dependent (1-100 uM) increase (1.5- to 12-fold) in rabbit pulmonary arterial smooth muscle cells cyclic guanosine monophospate levels. Methylene blue pretreatment inhibited S-nitroso-L-cysteine and sodium nitroprusside induced cyclic guanosine monophosphate accumulation by 51% to 100%, but S-nitroso-3-mercaptoproprionic acid mediated responses were not altered by methylene blue. The inhibition profile of methylene blue on nitrovasodilator induced cyclic guanosine monophosphate accumulation was quantitatively reproduced by extracellular generation of superoxide anion with xanthine (100 uM) and xanthine oxidase (5 mU). Similarly to methylene blue pretreatment, superoxide anion generation had no effects on base-line cyclic guanosine phosphate levels or cyclic guanosine phosphate responses elicited by S-nitroso-3-mercaptoproprionic acid. Furthermore, methylene blue induced a dose and time dependent generation of superoxide anion from rabbit pulmonary arterial smooth muscle cells, as evidenced from spectrophotometric determination of cytochrome c reduction. Inhibition of cyclic guanosine monophosphate accumulation in response to S-nitroso-L-cysteine and sodium nitroprusside by methylene blue was completely prevented by superoxide dismutase but not catalase. Selective pretreatment of endothelial cells with methylene blue before co-culture with untreated rabbit pulmonary arterial smooth muscle produced a reduction in rabbit pulmonary arterial smooth muscle cyclic guanosine monophosphate levels of a magnitude comparable with that seen in cocultures of methylene blue pretreated rabbit pulmonary arterial smooth muscle with untreated endothelial cells, and which was partially prevented by superoxide dismutase.
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Impurities

3-(dimethylamino)-7-(methylamino)phenothiazin-5-ylium
Record name Methylene blue
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Product Name

Methylene Blue

Color/Form

Dark green crystals or powder from chloroform-ethyl ether, Solutions have a deep blue color /Methylene blue zinc-free dye/

CAS RN

61-73-4, 7220-79-3, 97130-83-1
Record name Methylene blue
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Melting Point

100-110 °C (decomposes)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,720,000
Citations
II Jack Clifton, JB Leikin - American journal of therapeutics, 2003 - journals.lww.com
… Methylene blue finds its major utilization in toxicology in the … Methylene blue is also used investigationally to increase … , however, that methylene blue's use is most prominent in the …
Number of citations: 410 journals.lww.com
RH Schirmer, H Adler, M Pickhardt, E Mandelkow - Neurobiology of aging, 2011 - Elsevier
Methylene blue (MB), the first synthetic drug, has a 120-year-long history of diverse applications, both in medical treatments and as a staining reagent. In recent years there was a surge …
Number of citations: 447 www.sciencedirect.com
M Oz, DE Lorke, GA Petroianu - Biochemical pharmacology, 2009 - Elsevier
The relationship between methylene blue (MB) and Alzheimer's disease (AD) has recently attracted increasing scientific attention since it has been suggested that MB may slow down …
Number of citations: 306 www.sciencedirect.com
I Khan, K Saeed, I Zekker, B Zhang, AH Hendi… - Water, 2022 - mdpi.com
… One of the highest-consuming materials in the dye industry is methylene blue (MB), which is commonly used for colouring silk, wool, cotton, and paper [11,12,13]. The Scopus database …
Number of citations: 349 www.mdpi.com
PR Ginimuge, SD Jyothi - Journal of Anaesthesiology Clinical …, 2010 - journals.lww.com
CONCLUSIONS Methylene Blue was till now known mainly as a dye but is now entering into the field of cardiac surgery and critical care as a very important therapeutic agent with …
Number of citations: 335 journals.lww.com
M Oz, DE Lorke, M Hasan… - Medicinal research …, 2011 - Wiley Online Library
Methylene Blue (MB), following its introduction to biology in the 19th century by Ehrlich, has found uses in various areas of medicine and biology. At present, MB is the first line of …
Number of citations: 405 onlinelibrary.wiley.com
M Wainwright, KB Crossley - Journal of chemotherapy, 2002 - Taylor & Francis
… In recent testing of New Methylene Blue as part of a series of Methylene Blue derivatives in a melanoma cell line, New Methylene Blue exhibited high photocytotoxicity but low dark (…
Number of citations: 449 www.tandfonline.com
MA Howland - History of Modern Clinical Toxicology, 2022 - Elsevier
The synthesis of methylene blue by Caro in 1876 grew out of the dye industry in England. Perkin in 1856 serendipitously discovered a beautiful purple dye called mauve, when aniline …
Number of citations: 28 www.sciencedirect.com
E Bistas, DK Sanghavi - StatPearls [Internet], 2023 - ncbi.nlm.nih.gov
… Methylene blue is a medication used in the management and treatment of … This activity reviews the indications, action, adverse effects, and contraindications for methylene blue as a …
Number of citations: 21 www.ncbi.nlm.nih.gov
SM Bradberry - Toxicological reviews, 2003 - Springer
… of methylene blue has been performed but clinical experience suggests that methylene blue … of 30–50%, should be administered methylene blue 1–2 mg/kg/bodyweight intravenously (…
Number of citations: 213 link.springer.com

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